2,3-Epoxyhelenalin
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Overview
Description
2,3-Epoxyhelenalin is a sesquiterpene lactone derived from helenalin, a compound found in various plants such as Arnica montana and Arnica chamissonis . This compound is known for its biological activities, including anti-inflammatory and anti-neoplastic effects . The presence of an epoxide group at the 2,3-position distinguishes it from its parent compound, helenalin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxyhelenalin typically involves the epoxidation of helenalin. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, which reacts with the double bond in helenalin to form the epoxide . The reaction is usually carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of epoxide synthesis apply. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Epoxyhelenalin undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Major Products: The major products formed from these reactions include various diols and other derivatives, which can have different biological activities and properties .
Scientific Research Applications
Mechanism of Action
2,3-Epoxyhelenalin exerts its effects primarily through the inhibition of key enzymes and signaling pathways. It interacts with thiol groups in proteins, leading to the disruption of their function . This includes the inhibition of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses . Additionally, the compound has been shown to inhibit human telomerase, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Helenalin: The parent compound, known for its anti-inflammatory and anti-neoplastic effects.
Dihydrohelenalin: A derivative with similar biological activities but different chemical properties.
2β-(S-Glutathionyl)-2,3-Dihydrohelenalin: A semi-synthetic derivative with enhanced toxicity.
Uniqueness: 2,3-Epoxyhelenalin stands out due to the presence of the epoxide group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
41945-41-9 |
---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecane-5,14-dione |
InChI |
InChI=1S/C15H18O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-12,16H,2,4H2,1,3H3 |
InChI Key |
QVBODYCYOLPPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C(C3(C1C4C(C3=O)O4)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
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